prostaglandin A1(1-)

描述

Classification within Eicosanoids and Prostanoids

Prostaglandins (B1171923) belong to a larger class of signaling molecules called eicosanoids, which are derived from 20-carbon fatty acids, primarily arachidonic acid. wikipedia.orgauburn.edu The eicosanoid family is broadly divided into prostaglandins, thromboxanes, leukotrienes, and lipoxins. hmdb.ca Prostaglandins, along with thromboxanes, are collectively known as prostanoids. hmdb.ca

The classification of prostaglandins is based on the structure of their five-carbon ring. wikipedia.org Prostaglandins are designated with a letter (e.g., A, E, F) that indicates the type of ring structure, followed by a number that denotes the number of double bonds in their hydrocarbon chains. wikipedia.org PGA1 is therefore a prostaglandin (B15479496) of the 'A' series with one double bond. nih.gov

Table 1: Classification of Prostaglandin A1

| Category | Classification |

|---|---|

| Superclass | Lipids and lipid-like molecules |

| Class | Fatty Acyls |

| Subclass | Eicosanoids |

| Parent Class | Prostaglandins |

| Specific Compound | Prostaglandin A1 |

General Physiological and Pathological Roles of Prostaglandins

Prostaglandins are potent and versatile signaling molecules with a wide range of functions that can be both beneficial and detrimental, depending on the context. clevelandclinic.org They act as local hormones, affecting cells and tissues near their site of synthesis. wikipedia.orgbritannica.com

Physiological Roles:

Inflammation: Prostaglandins are key mediators of the inflammatory response, causing vasodilation, which increases blood flow to the site of injury or infection. wikipedia.orgbritannica.com

Blood Clotting: They play a dual role in blood clotting. Thromboxane A2 promotes platelet aggregation, while prostacyclin (PGI2) inhibits it, ensuring a balanced response to vascular injury. wikipedia.orgmetwarebio.com

Reproduction: Prostaglandins are crucial for female reproductive functions, including ovulation, menstruation, and the induction of labor. clevelandclinic.orgbritannica.com

Gastrointestinal Tract: They help protect the stomach lining from acid and regulate smooth muscle contraction in the intestines. clevelandclinic.org

Kidney Function: Prostaglandins are involved in regulating renal blood flow, glomerular filtration, and the excretion of salt and water. oncotarget.comphysiology.org

Bone Metabolism: They are potent regulators of bone formation and resorption. nih.gov

Pathological Roles:

Chronic Inflammation and Pain: Overproduction of prostaglandins can lead to chronic inflammation and increased pain sensitivity, as seen in conditions like rheumatoid arthritis. clevelandclinic.orgbritannica.com

Fever: Certain prostaglandins, like PGE2, can act on the hypothalamus to induce fever. metwarebio.com

Cancer: Excessive levels of prostaglandins have been implicated in the development and progression of certain types of cancer. clevelandclinic.org

Cardiovascular Disease: An imbalance in the actions of different prostaglandins can contribute to cardiovascular issues. metwarebio.com

Fibrosis: Prostaglandins can play a complex role in organ fibrosis, a condition characterized by excessive scarring of tissue. mdpi.com

Specific Context of Prostaglandin A1 in Lipid Mediator Research

Within the vast field of lipid mediator research, PGA1 has emerged as a compound of particular interest due to its distinct biological activities. ontosight.ai It is known to possess antiviral, anti-inflammatory, and antitumor properties. ontosight.aiontosight.ai Research has shown that PGA1 can inhibit the replication of viruses like HIV and influenza. ontosight.aiontosight.ai Its anti-inflammatory effects are attributed to its ability to suppress the production of pro-inflammatory mediators. ontosight.ai

Furthermore, PGA1 has demonstrated growth-inhibitory activity against various cancer cells. ontosight.aichemicalbook.com One of the mechanisms behind its anticancer effects is believed to be its ability to induce the synthesis of heat shock proteins and to act similarly to the tumor suppressor protein p53 in cells that lack it. hmdb.ca

Recent studies have also highlighted the neuroprotective potential of PGA1. researchgate.netnih.gov In animal models of stroke, PGA1 has been shown to reduce the volume of brain infarction and improve motor function, suggesting its potential as a therapeutic agent for ischemic brain injury. researchgate.netnih.gov

Table 2: Key Research Findings on Prostaglandin A1

| Research Area | Finding |

|---|---|

| Antiviral Activity | Inhibits the replication of certain viruses, including HIV and influenza. ontosight.aiontosight.ai |

| Anti-inflammatory Activity | Reduces inflammation by inhibiting the production of pro-inflammatory mediators. ontosight.aiontosight.ai |

| Antitumor Activity | Inhibits the growth of various cancer cells, including leukemia and prostate cancer cells. ontosight.ai |

| Neuroprotection | Protects neurons from ischemic injury in animal models of stroke. researchgate.netnih.gov |

| Gene Expression | Induces the synthesis of a new protein in cultured kidney cells. capes.gov.brnih.gov |

Historical Perspectives and Discovery Relevant to Prostaglandin Research

The story of prostaglandins began in the 1930s when Raphael Kurzrok and Charles Lieb observed that human seminal fluid could cause both contraction and relaxation of isolated uterine tissue. wikipedia.org Around the same time, Ulf von Euler, a Swedish physiologist, independently discovered these active substances in seminal fluid and named them "prostaglandins," mistakenly believing they originated from the prostate gland. britannica.comnih.govlibretexts.org

For many years, the chemical nature of these substances remained a mystery. It wasn't until the 1950s and 1960s that Sune Bergström and his colleague Bengt Samuelsson successfully isolated and determined the chemical structures of several prostaglandins, including the precursors to PGA1. explorable.com This groundbreaking work, for which they, along with John Vane, were awarded the Nobel Prize in Physiology or Medicine in 1982, revealed that prostaglandins are derived from fatty acids. wikipedia.orgexplorable.com

The discovery that aspirin-like drugs inhibit prostaglandin synthesis in 1971 by John Vane further solidified the importance of these compounds in health and disease and opened up new avenues for therapeutic interventions. wikipedia.org The initial isolation of PGA1 itself was as a dehydration product of PGE1 found in human semen. caymanchem.comchemicalbook.com These historical milestones laid the foundation for the extensive research that continues to uncover the multifaceted roles of prostaglandins like PGA1.

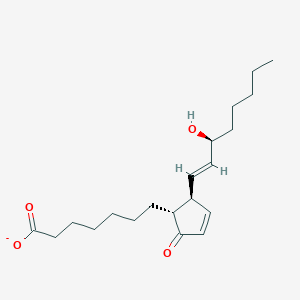

Structure

3D Structure

属性

分子式 |

C20H31O4- |

|---|---|

分子量 |

335.5 g/mol |

IUPAC 名称 |

7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/p-1/b14-12+/t16-,17-,18+/m0/s1 |

InChI 键 |

BGKHCLZFGPIKKU-LDDQNKHRSA-M |

手性 SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)[O-])O |

规范 SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)[O-])O |

产品来源 |

United States |

Biosynthesis and Enzymatic Pathways of Prostaglandin A1

Precursor Substrate: Arachidonic Acid Liberation from Membrane Phospholipids (B1166683)

Role of Phospholipase A2 in Arachidonic Acid Release

The primary enzyme responsible for the release of arachidonic acid is Phospholipase A2 (PLA2). nih.govreactome.orgnih.govnih.govnih.gov PLA2 catalyzes the hydrolysis of the ester bond at the sn-2 position of membrane phospholipids, a position commonly occupied by arachidonic acid. The activity of PLA2 is tightly regulated and can be stimulated by various physiological and pathological signals, including hormonal activation, and cellular injury. This regulation ensures that the production of potent signaling molecules like prostaglandins (B1171923) is initiated only when required.

Cyclooxygenase (COX) Pathway: Conversion to Prostaglandin (B15479496) Endoperoxides

Once liberated, free arachidonic acid is channeled into the cyclooxygenase (COX) pathway, a pivotal enzymatic cascade that converts it into unstable intermediates known as prostaglandin endoperoxides. reactome.orgnih.govumich.edureactome.orgnih.govnih.govnih.govnih.gov This pathway is the target of nonsteroidal anti-inflammatory drugs (NSAIDs).

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Involvement

Two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, are involved in this conversion. umich.edunih.govnih.gov COX-1 is constitutively expressed in most tissues and is responsible for the baseline production of prostaglandins that are involved in homeostatic functions. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and other signaling molecules.

Prostaglandin H Synthase Activity (PGHS-1 and PGHS-2)

Both COX-1 and COX-2 are also known as Prostaglandin H Synthase (PGHS), designated as PGHS-1 and PGHS-2 respectively. nih.gov These enzymes possess two distinct catalytic activities: a cyclooxygenase activity that incorporates two molecules of oxygen into arachidonic acid to form prostaglandin G2 (PGG2), and a peroxidase activity that reduces the hydroperoxide group of PGG2 to a hydroxyl group, yielding prostaglandin H2 (PGH2). PGH2 is a crucial and unstable intermediate that serves as the precursor for a variety of prostaglandins, including the eventual precursor to PGA1.

Downstream Enzymatic Synthesis of Prostaglandin A1 from PGH2

The synthesis of Prostaglandin A1 from the central intermediate PGH2 is not a direct enzymatic conversion. Instead, it is understood to occur via the dehydration of Prostaglandin E2 (PGE2). reactome.org PGH2 is first isomerized to PGE2 by the action of PGE synthase. Subsequently, PGE2 can undergo a dehydration reaction, losing a molecule of water, to form PGA1. While this dehydration can occur non-enzymatically, it is considered a metabolic process. reactome.org There is currently no definitive evidence for a specific "Prostaglandin A1 synthase" enzyme that directly catalyzes this conversion from PGH2.

Regulation of Prostaglandin A1 Biosynthesis

The biosynthesis of Prostaglandin A1 is not regulated by a single, specific mechanism but is rather controlled by the upstream regulatory processes that govern the entire prostaglandin synthesis pathway. The key regulatory points are the availability of the precursor, arachidonic acid, and the activity of the cyclooxygenase enzymes.

Several factors can influence these upstream steps, thereby indirectly regulating the production of PGA1. These include:

Hormonal and signaling molecule stimulation: Various hormones and signaling molecules can activate Phospholipase A2, leading to the release of arachidonic acid and the initiation of prostaglandin synthesis.

Inflammatory signals: Inflammatory stimuli are potent inducers of COX-2 expression, which significantly increases the capacity for prostaglandin production, including the precursors to PGA1.

Cellular stress: Cellular injury and stress can also trigger the release of arachidonic acid and the activation of the prostaglandin biosynthetic pathway.

| Regulatory Point | Key Enzymes/Factors | Effect on PGA1 Synthesis |

| Arachidonic Acid Liberation | Phospholipase A2 (PLA2) | Activation increases the availability of the precursor for the entire pathway. |

| Conversion to Endoperoxides | Cyclooxygenase-1 (COX-1) | Constitutive activity provides a baseline level of PGH2. |

| Cyclooxygenase-2 (COX-2) | Inducible activity significantly increases PGH2 production in response to stimuli. | |

| PGE2 Formation | PGE Synthase | Converts PGH2 to PGE2, the direct precursor of PGA1. |

| PGE2 Dehydration | Non-enzymatic/Metabolic | The rate of this conversion influences the final amount of PGA1 produced. |

Metabolic Fate and Biotransformation of Prostaglandin A1

Systemic Clearance and Metabolic Pathways

The body efficiently clears Prostaglandin (B15479496) A1 from circulation through various organs. nih.gov Studies in humans have determined the whole blood metabolic clearance rate of PGA1 to be approximately 5,003 ± 864 liters per day. nih.gov This rapid clearance is attributed to extensive metabolism in several key organs, including the liver, kidneys, and to a lesser extent, the lungs and extremities. nih.govnih.gov

Hepatic Metabolism of Prostaglandin A1

The liver plays a significant role in the metabolism of PGA1. nih.govnih.gov Research indicates that the splanchnic circulation, which includes the liver, is responsible for a substantial removal of PGA1. nih.govcolab.wsresearchgate.net In fact, studies have shown a 56.1 ± 10.1% removal of PGA1 during splanchnic perfusion. nih.govresearchgate.net This high extraction rate underscores the liver's primary role in the biotransformation of this compound. The metabolism in the liver is carried out by the hepatic microsomal monooxygenase P-450 system. nih.gov One of the identified metabolic pathways in the liver is ω-hydroxylation, a reaction also catalyzed by a cytochrome P-450 enzyme. scilit.com

Renal Metabolism of Prostaglandin A1

The kidneys are another major site for the metabolism and clearance of PGA1. nih.govnih.gov Studies involving renal perfusion have demonstrated a significant removal of PGA1, with an extraction rate of 50.3 ± 3.4%. nih.govresearchgate.net This indicates that nearly half of the PGA1 passing through the kidneys is metabolized. PGA1 is known to cause renal vasodilation and increase urine sodium excretion. caymanchem.combertin-bioreagent.com Rabbit kidney prostaglandin 9-ketoreductase has been found to metabolize the glutathione (B108866) conjugate of prostaglandin A1. capes.gov.br

Pulmonary Processing and Extraction of Prostaglandin A1

In contrast to other prostaglandins (B1171923) like PGE1, the lungs play a relatively minor role in the metabolism of PGA1. nih.govnih.gov While the lungs are the primary site for the metabolism of PGE1, with up to 80% being metabolized in a single pass, the pulmonary extraction of PGA1 is only about 8.1 ± 4.1%. nih.govkoreamed.orgacbjournal.org Studies have shown that PGA1 is only slightly extracted and not significantly metabolized by the lung. nih.gov In pig lung tissue, 15-keto PGA1 can be produced from PGA1. caymanchem.com

Extremity Removal of Prostaglandin A1

The extremities also contribute to the clearance of PGA1 from the circulation. nih.gov Perfusion studies have shown a 34.4 ± 5.9% removal of PGA1 in the extremities, indicating a notable level of peripheral metabolism. nih.govresearchgate.net

| Organ/Tissue | Percentage of Removal (Mean ± SEM) | Reference |

|---|---|---|

| Splanchnic (Hepatic) | 56.1 ± 10.1% | nih.govresearchgate.net |

| Renal | 50.3 ± 3.4% | nih.govresearchgate.net |

| Extremities | 34.4 ± 5.9% | nih.govresearchgate.net |

| Pulmonary | 8.1 ± 4.1% | nih.gov |

Cellular Uptake and Efflux Mechanisms

The movement of prostaglandins across the cell membrane is a regulated process involving specific transporters. wikipedia.org This is a critical step for their subsequent intracellular metabolism and the termination of their signaling. biorxiv.org

Multidrug Resistance Protein 4 (MRP4/ABCC4)

The multidrug resistance protein 4 (MRP4), also known as ABCC4, is a member of the ATP-binding cassette (ABC) transporter superfamily. oup.comconicet.gov.ar These transporters are crucial for the efflux of a wide range of endogenous and exogenous substances across cell membranes. MRP4 is known to transport various signaling molecules, including prostaglandins. conicet.gov.arresearchgate.net

Research has demonstrated that MRP4 functions as an efflux transporter for prostaglandins, including PGE1 and PGE2. oup.comresearchgate.net This transporter plays a significant role in extruding prostaglandins from the cells that produce them. oup.com The activity of MRP4 can be inhibited by certain nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, as well as by the compound MK-571. oup.com While direct studies on the transport of PGA1 by MRP4 are not as extensively documented as for other prostaglandins, the established role of MRP4 in transporting structurally similar prostaglandins suggests its potential involvement in the cellular efflux of PGA1 as well.

Enzymatic Inactivation of Prostaglandin A1

The biological activity of prostaglandins is terminated through enzymatic inactivation. A key enzyme in this process is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the catabolism and inactivation of prostaglandins. physiology.orgplos.orgnih.gov It catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to produce 15-keto-prostaglandins, which are biologically inactive. physiology.orgplos.orgresearchgate.net This enzymatic conversion is a critical step in regulating the levels and activity of prostaglandins in tissues. physiology.org

The expression of 15-PGDH is found in various tissues, and its levels can be regulated by different physiological and pathological conditions. physiology.orgplos.org For instance, in the kidney, the expression of 15-PGDH is inversely related to that of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis, suggesting a coordinated regulation of prostaglandin levels. physiology.org The inactivation of PGA1 by 15-PGDH leads to the formation of 15-keto-prostaglandin A1, a metabolite with significantly reduced biological activity. caymanchem.com

Identification and Biological Activity of Prostaglandin A1 Biotransformation Products

The biotransformation of PGA1 not only leads to its inactivation but can also generate metabolites with their own distinct biological activities.

In studies using rat B104 neuroblastoma and C6 glioma cells, it was found that these tumor cells can metabolize PGA1. nih.gov Four primary metabolites were isolated and their structures were identified using mass spectrometry and nuclear magnetic resonance. These biotransformation products were determined to be two pairs of stereoisomers: 9α- and 9β-hydroxy-11α-cysteinylglycyl adducts and 9α- and 9β-hydroxy-11α-cysteinyl derivatives. nih.gov

Another identified metabolite of PGA1 is 15-keto PGA1, produced by the action of 15-hydroxy PG dehydrogenase. caymanchem.com This metabolite has been shown to cause vasoconstriction in rabbit lungs at a concentration of 6 µM, an effect comparable to that of angiotensin II. caymanchem.com

| Metabolite | Producing Cell/Tissue | Biological Activity | Reference |

| 9α-hydroxy-11α-cysteinylglycyl adduct | Rat B104 neuroblastoma and C6 glioma cells | Growth inhibition | nih.govnih.gov |

| 9β-hydroxy-11α-cysteinylglycyl adduct | Rat B104 neuroblastoma and C6 glioma cells | Growth inhibition | nih.govnih.gov |

| 9α-hydroxy-11α-cysteinyl derivative | Rat B104 neuroblastoma and C6 glioma cells | Not specified | nih.gov |

| 9β-hydroxy-11α-cysteinyl derivative | Rat B104 neuroblastoma and C6 glioma cells | Not specified | nih.gov |

| 15-keto Prostaglandin A1 | Pig lung, trachea, aorta, and pulmonary artery | Vasoconstriction | caymanchem.com |

Molecular Mechanisms of Prostaglandin A1 Action

Prostaglandin (B15479496) Receptor Interactions

The action of Prostaglandin A1 (PGA1) is initiated by its binding to specific protein targets within the cell. These interactions can be broadly categorized into cell-surface G-protein coupled receptors and intracellular nuclear receptors. This section explores the key receptors that PGA1 directly engages, leading to the activation of downstream signaling.

Identification of Specific Prostaglandin A1 Receptors (e.g., PGAR)

The biological activities of Prostaglandin A1 (PGA1) are mediated through its interaction with specific receptors. ontosight.ai One such identified receptor is the prostaglandin A receptor (PGAR). ontosight.ai The binding of PGA1 to PGAR is a critical step that initiates a cascade of intracellular events, ultimately leading to the various observed biological effects of PGA1, which include antiviral, anti-inflammatory, and antitumor activities. ontosight.ai While the broader family of prostaglandin receptors is well-characterized, the specific interactions and unique signaling pathways activated by PGA1 through receptors like PGAR are areas of ongoing research to fully elucidate its distinct cellular functions.

Orphan Nuclear Receptor-Related 1 Protein (Nurr1) as a Ligand Target

Recent research has identified the orphan nuclear receptor Nurr1 as a direct target of Prostaglandin A1 (PGA1). researchgate.netresearchgate.net PGA1, a dehydrated metabolite of Prostaglandin E1 (PGE1), interacts directly with the ligand-binding domain (LBD) of Nurr1, thereby stimulating its transcriptional activity. researchgate.netresearchgate.netmdpi.com This interaction is covalent, with PGA1 forming a Michael adduct with a specific cysteine residue (Cys566) within the Nurr1-LBD. researchgate.net This binding induces significant conformational changes in the receptor, including a notable shift in the activation function-2 helix (H12). researchgate.net

Nurr1 is a critical transcription factor for the development and maintenance of midbrain dopaminergic neurons. researchgate.netmdpi.com The activation of Nurr1 by PGA1 has been shown to have neuroprotective effects in models of Parkinson's disease. researchgate.net This discovery positions PGA1 and its precursor, PGE1, as potential endogenous ligands for Nurr1, playing a role in modulating inflammation and neuroprotection. researchgate.netresearchgate.netspringernature.com

Table 1: Prostaglandin A1 Interaction with Nurr1

| Feature | Description | Reference |

| Target Receptor | Orphan Nuclear Receptor-Related 1 Protein (Nurr1) | researchgate.netresearchgate.net |

| Binding Site | Ligand-Binding Domain (LBD) | researchgate.netresearchgate.net |

| Mechanism | Covalent Michael adduct with Cys566 | researchgate.net |

| Consequence | Stimulation of Nurr1 transcriptional function | researchgate.netresearchgate.netmdpi.com |

| Biological Effect | Neuroprotection of dopaminergic neurons | researchgate.net |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation by Prostaglandin A1

Prostaglandin A1 (PGA1) is a known activator of the peroxisome proliferator-activated receptor-gamma (PPARγ), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. genscript.comresearchgate.net This activation is a key mechanism underlying some of PGA1's biological effects, particularly its antitumor and neuroprotective activities. genscript.comhmdb.cafoodb.ca

In the context of Alzheimer's disease models, PGA1-mediated activation of PPARγ has been shown to stimulate cholesterol efflux by upregulating the ATP-binding cassette subfamily A member 1 (ABCA1) signaling pathway. genscript.comnih.gov This leads to a reduction in intracellular cholesterol levels and subsequently decreases the production of β-amyloid protein. genscript.comnih.gov Furthermore, the activation of PPARγ is implicated in the antitumor mechanisms of prostaglandins (B1171923), contributing to the regulation of gene expression related to cell growth and apoptosis. hmdb.ca It is important to note that while PGA1 activates PPARγ, some studies utilizing biotinylated PGA1 analogs have shown that not all of its effects are dependent on this interaction, suggesting the existence of PPARγ-independent pathways. researchgate.net

Table 2: Effects of Prostaglandin A1 on PPARγ Activation

| Model System | Pathway Activated | Downstream Effect | Reference |

| Alzheimer's Disease Mouse Model | PPARγ/ABCA1 | Increased cholesterol efflux, decreased β-amyloid | genscript.comnih.gov |

| Cancer Cell Lines | PPARγ | Regulation of antitumor gene expression | hmdb.ca |

| Neuronal Cells | PPARγ-independent | Identification of novel cytosolic protein targets | researchgate.net |

Downstream Signaling Cascades Activated by Prostaglandin A1

The interaction of Prostaglandin A1 (PGA1) with its receptors triggers a series of intracellular signaling events that propagate the initial signal and lead to a cellular response. These downstream cascades are crucial in dictating the ultimate biological outcome of PGA1 action. The following sections detail the key signaling pathways known to be modulated by PGA1.

G-Protein Coupled Receptor (GPCR) Mediated Signaling

Prostaglandins, as a class of lipid compounds, typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. hmdb.caahajournals.orgwikipedia.org These receptors are characterized by their seven-transmembrane structure and their ability to activate associated G-proteins upon ligand binding. wikipedia.org While much of the research on PGA1 focuses on its interaction with intracellular nuclear receptors, its role in modulating GPCR signaling pathways is also recognized. caymanchem.com

The activation of GPCRs by prostaglandins initiates a cascade of intracellular events, which can include the stimulation of adenylyl cyclase, leading to changes in cyclic AMP levels, or the activation of phospholipase C. wikipedia.orgaacrjournals.org Different prostaglandin receptors are coupled to different G-proteins (e.g., Gs, Gi, Gq), leading to diverse downstream effects. wikipedia.orgnih.gov For instance, the prostaglandin E2 receptor EP4, when activated, couples with Gsα protein to increase intracellular cAMP. spandidos-publications.com Although direct and specific high-affinity binding of PGA1 to a classical prostanoid GPCR is less characterized than for other prostaglandins like PGE2 or PGD2, its structural similarity suggests potential interactions. pnas.org Some evidence points to PGA1's involvement in pathways traditionally associated with GPCRs, even if some of its major effects are mediated through non-GPCR pathways. caymanchem.comcapes.gov.brnih.gov

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathways

The activation of G-protein coupled receptors by prostaglandins can lead to the modulation of the cyclic AMP (cAMP) signaling pathway. genome.jp Specifically, the binding of a prostaglandin to a Gs-coupled receptor stimulates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. wikipedia.org This increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key enzyme that phosphorylates a variety of downstream target proteins, thereby regulating numerous cellular processes. genome.jpnih.gov

For example, the prostaglandin E1 (PGE1) receptor EP4 is known to couple with the Gsα protein, leading to an elevation of intracellular cAMP and subsequent PKA activation. spandidos-publications.com This cascade has been shown to be involved in various cellular responses, including the regulation of gene expression and cell growth. spandidos-publications.com While direct studies on PGA1's exclusive role in this pathway are less common, the general mechanism for prostaglandins involves this cAMP/PKA signaling axis. aacrjournals.org Research on PGE2 has demonstrated that activation of this pathway can influence cellular functions such as ion channel activity. plos.org The interplay between cAMP and PKA is a central mechanism by which prostaglandins, and likely PGA1, translate extracellular signals into intracellular responses. nih.gov

Intracellular Calcium (Ca2+) Flux Modulation

Prostaglandin A1 (PGA1) has been shown to influence intracellular calcium (Ca2+) concentrations, a key aspect of cellular signaling. nih.govnews-medical.net The process of calcium signaling involves a rapid increase in cytoplasmic Ca2+ which can originate from intracellular stores, like the endoplasmic reticulum, or from the influx of external Ca2+. nih.gov This transient rise in Ca2+ acts as a second messenger to trigger various cellular responses. news-medical.net

In the context of platelet activation, PGA1 demonstrates an inhibitory effect. nih.gov Research on human platelets revealed that PGA1 significantly inhibits aggregation and adhesion induced by agents like thrombin, collagen, and ADP. nih.gov This inhibition of platelet activation is likely mediated by its ability to block increases in intracellular calcium concentration. nih.gov Specifically, intraplatelet free calcium concentrations, when measured using the Fluo-3/AM FCM assay, were affected by PGA1. nih.gov The compound was also found to block the morphological changes in platelets that are typically induced by thrombin. nih.gov

Furthermore, the effects of prostaglandins on Ca2+ flux can be complex and cell-type specific. For instance, in renal vascular smooth muscle cells, prostaglandins like PGE2 and PGI2 can buffer the increase in cytosolic calcium caused by angiotensin II, a potent vasoconstrictor. physiology.org While not directly about PGA1, this illustrates the broader role of prostaglandins in modulating Ca2+ signaling. In some cell types, prostaglandins can activate adenylate cyclase, leading to increased intracellular cAMP levels, which in turn can attenuate the peak Ca2+ response to certain stimuli. physiology.org In a human megakaryocyte leukemia cell line, prostaglandin E1 (PGE1) was found to cause a rapid, dose-dependent increase in intracellular free calcium, a process that involves both influx from the external medium and mobilization from intracellular stores. nih.gov This effect could be modulated by protein kinase C activation. nih.gov

Table 1: Effect of Prostaglandin A1 on Platelet Function and Calcium Modulation

| Parameter Measured | Stimulating Agent(s) | Effect of PGA1 | Reference |

|---|---|---|---|

| Platelet Aggregation | Thrombin, Collagen, ADP | Significant Inhibition | nih.gov |

| Platelet Adhesion | Thrombin, Collagen, ADP | Significant Inhibition | nih.gov |

| Morphological Changes | Thrombin | Blocked | nih.gov |

| Intracellular Calcium Concentration | Thrombin, Collagen, ADP | Inhibition of Increase | nih.gov |

| 5-Hydroxytryptamine Release | Thrombin | Inhibited | nih.gov |

| Thromboxane A2 (TXA2) Synthesis | Thrombin | Inhibited | nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)

Prostaglandin A1 (PGA1) modulates the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The three major MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. nih.gov The balance between the activation of these pathways can determine a cell's fate. nih.gov

In mouse peritoneal macrophages, PGA1 has been shown to differentially regulate MAPK pathways in the context of lipopolysaccharide (LPS)-induced cytokine expression. nih.gov Specifically, PGA1 was found to inhibit LPS-induced ERK phosphorylation. nih.gov The use of an ERK inhibitor, PD98059, actually increased the expression of interleukin-10 (IL-10) mRNA that was synergistically induced by PGA1 and LPS, suggesting that the ERK pathway may have a negative regulatory role in this specific context. nih.gov

Conversely, PGA1 was observed to increase the phosphorylation of p38 MAPK induced by LPS. nih.gov The synergistic effect of PGA1 on IL-10 production was inhibited by the p38 inhibitor PD169316, indicating a positive regulatory role for the p38 pathway in this process. nih.gov With regard to the JNK pathway, the inhibitor SP600125 did not affect IL-10 mRNA synthesis but did inhibit the production of the IL-10 protein, suggesting that the JNK pathway is involved at a post-transcriptional level. nih.gov

In A549 cells, low micromolar concentrations of PGA1 were found to synergize with tumor necrosis factor-alpha (TNF-α) to activate ERK1/2. aai.org However, in the same cell line, neither TNF-α nor cyclopentenone prostaglandins (cyPGs) like PGA1 could activate p38 and JNK, even when combined. aai.org It has also been noted that cyclopentenone prostaglandins can exert both positive and negative effects on MAPK activity, which can be cell-type and dose-dependent. psu.edu

Table 2: Modulation of MAPK Pathways by Prostaglandin A1 in Mouse Peritoneal Macrophages

| MAPK Pathway | Effect of PGA1 on LPS-Induced Phosphorylation | Role in PGA1/LPS-Induced IL-10 Expression | Reference |

|---|---|---|---|

| ERK | Inhibition | Negative Regulation of mRNA Expression | nih.gov |

| p38 | Increased Phosphorylation | Positive Regulation of mRNA and Protein Production | nih.gov |

| JNK | Not specified | Post-transcriptional Regulation of Protein Production | nih.gov |

PI3K/AKT/mTOR Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govplos.org Dysregulation of this pathway is implicated in various diseases. nih.gov The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream processes. nih.gov

Evidence suggests that prostaglandins, as a class, can interact with the PI3K/AKT/mTOR pathway. For instance, the prostaglandin transporter SLCO2A1 has been shown to mediate its effects on lung cancer cell invasion and apoptosis via the PI3K/AKT/mTOR pathway. nih.gov Knockdown of this transporter led to decreased phosphorylation of mTOR, AKT, and the mTORC1 substrate S6, indicating that it acts as a positive regulator of the pathway. nih.gov Prostaglandin E2 (PGE2) has also been demonstrated to activate the mTORC1 pathway in pancreatic cancer cells through mechanisms involving both cAMP/PKA and Ca2+ signaling. physiology.org

While direct and extensive studies on the specific modulation of the PI3K/AKT/mTOR pathway by prostaglandin A1 (PGA1) are not as prevalent, some findings provide indirect links. In a study on T-cell dysfunction, PGA1 was used to induce a hypoxic-like state. semanticscholar.org In this model, T-cells stimulated in the presence of PGA1 showed lower phosphorylation of the mTORC1 downstream target S6, indicating reduced mTOR signaling. semanticscholar.org This finding suggests that PGA1 can, at least under certain experimental conditions, lead to a downregulation of mTOR activity. semanticscholar.org It is important to note that the mTOR pathway is a complex network, and its activation can be triggered by various upstream signals, including growth factors that activate PI3K and AKT. physiology.org

Table 3: Indirect Evidence of PGA1 Interaction with the mTOR Pathway

| Cell Type/Model | Experimental Context | Observation | Implication for mTOR Signaling | Reference |

|---|---|---|---|---|

| Healthy T-cells | Stimulation in the presence of PGA-1 cells | Lower phosphorylation of S6 (p-S6) | Reduced mTOR signaling | semanticscholar.org |

Modulation of Transcription Factors and Gene Expression

Prostaglandin A1 (PGA1) exerts significant influence over cellular function by modulating the activity of key transcription factors and, consequently, the expression of a wide range of genes. This regulation is central to its biological effects, including its anti-inflammatory and antiviral properties.

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

Prostaglandin A1 is a potent inhibitor of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govpnas.org NF-κB is a critical transcription factor that regulates genes involved in inflammation, immune responses, cell proliferation, and survival. embopress.orgnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins, most notably IκBα. embopress.org Upon stimulation by various agents like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. embopress.orgnih.gov

PGA1 has been shown to effectively block the activation of NF-κB in various human cell types, including Jurkat, HeLa, and CEM-SS cells. pnas.org The mechanism of this inhibition involves preventing the phosphorylation and subsequent degradation of the IκBα inhibitor. pnas.org This action of PGA1 does not require new protein synthesis and is dependent on the presence of its reactive cyclopentenone structure. pnas.org The inhibition of NF-κB by PGA1 is associated with the activation of the heat shock transcription factor (HSF). nih.govpnas.org

This inhibitory effect on NF-κB is significant because many viruses, including HIV-1, utilize the NF-κB pathway for their own replication and gene expression. nih.govpnas.org By blocking NF-κB activation, PGA1 can inhibit NF-κB-dependent transcription, as demonstrated in experiments using HIV-1 long terminal repeat (LTR) reporter genes. pnas.org This action is considered a key component of the antiviral and immunosuppressive activities of cyclopentenone prostaglandins. nih.govpnas.org

Table 4: Research Findings on NF-κB Pathway Inhibition by Prostaglandin A1

| Cell Type(s) | Inducing Agent | Key Finding | Mechanism | Reference(s) |

|---|---|---|---|---|

| Jurkat, HeLa, CEM-SS | TPA, TNF-α | Potent inhibition of NF-κB activation | Prevents phosphorylation and degradation of IκBα | nih.govpnas.orgpnas.org |

| Human cells | - | Inhibition of NF-κB-dependent HIV-1 transcription | Blockade of NF-κB binding to viral LTR | pnas.org |

| Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Synergistic effect on IL-10 expression is NF-κB-dependent | The NF-κB inhibitor Bay-11-7082 blocked the effect | nih.gov |

Activator Protein 1 (AP-1) Pathway Modulation

Prostaglandin A1 (PGA1) also modulates the Activator Protein 1 (AP-1) pathway. AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including growth factors, stress, and cytokines, controlling cellular processes like proliferation, differentiation, and apoptosis. wikipedia.org AP-1 is typically a heterodimer composed of proteins from the c-Fos and c-Jun families. wikipedia.org

Research has shown that PGA1 can enhance the activity of AP-1. nih.gov This effect is linked to the ability of PGA1 to induce the expression of c-fos, a key component of the AP-1 complex. nih.gov The induction of c-fos by PGA1 is at least partly mediated by the binding of heat shock factor-1 (HSF-1) to a heat shock element (HSE) found in the c-fos promoter. nih.gov

Interestingly, the detection of PGA1-enhanced AP-1-mediated transcription can be method-dependent. Standard luciferase reporter gene assays may fail to detect this enhancement while PGA1 is present in the medium. nih.gov However, the increased activity can be observed by measuring luciferase mRNA levels or by measuring luciferase activity after PGA1 has been removed. nih.gov This suggests a complex regulatory mechanism where the protein products of some stress-responsive genes may increase not during the stress condition itself, but immediately after recovery. nih.gov In mouse macrophages, PGA1, along with PGE1 and PGE2, was found to stimulate the expression of the CD14 gene, a process that involves the activation of AP-1. nih.gov

CREB and EGR1 Transcriptional Regulation

Prostaglandin A1 (PGA1) has been implicated in the regulation of other important transcription factors, including the Early Growth Response 1 (EGR1) protein. EGR1, also known as Zif268 or Krox-24, is an immediate-early gene that is rapidly induced by a wide range of stimuli, such as growth factors, and plays a role in cell proliferation, differentiation, and apoptosis. frontiersin.orgfrontiersin.org The activation of EGR1 often occurs through the MAPK signaling pathway. frontiersin.org

While direct studies detailing the comprehensive mechanism of PGA1's effect on CREB (cAMP response element-binding protein) are limited in the provided context, the interplay between signaling pathways suggests potential for cross-talk. For EGR1, its promoter contains elements that allow for regulation by various signaling cascades. frontiersin.org Studies have shown that EGR1 can be transcriptionally regulated via the ERK-dependent phosphorylation of Elk-1. frontiersin.org Given that PGA1 can modulate ERK activity, it is plausible that it influences EGR1 transcription through this pathway. nih.govaai.org Research in megakaryocytic cells has demonstrated that EGR-1 is a key regulator of the Galphaq gene, which is important in platelet signal transduction. nih.gov This highlights the role of EGR1 in cellular processes that are also influenced by prostaglandins.

PPARγ-mediated Gene Transcription (e.g., ABCA1)

Prostaglandin A1 (PGA1) exerts a portion of its biological effects by functioning as a ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a member of the nuclear receptor superfamily of ligand-activated transcription factors. scbt.commdpi.comresearchgate.net The activation of PPARγ by ligands like PGA1 initiates a cascade of molecular events that culminates in the altered transcription of specific target genes involved in lipid metabolism, energy homeostasis, and inflammation. mdpi.comoup.comfrontiersin.org A prominent example of a gene regulated by this pathway is the ATP-binding cassette transporter A1 (ABCA1). nih.govresearchgate.netresearchgate.net

The canonical mechanism of PPARγ action involves its activation upon ligand binding, which induces a conformational change. scbt.com This allows the receptor to release corepressor proteins and recruit coactivator proteins. mdpi.com The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. mdpi.comnih.gov This binding event initiates the transcription of these genes.

Research has elucidated that the upregulation of ABCA1 expression by PPARγ agonists, including PGA1, often occurs through a cooperative, multi-step transcriptional cascade involving another nuclear receptor, the Liver X Receptor (LXR). nih.govahajournals.orgnih.govnih.gov Specifically, the gene for LXRα contains a PPRE in its promoter region. ahajournals.org Consequently, the activation of PPARγ by PGA1 can lead to an initial increase in the expression of LXRα. ahajournals.orgnih.gov The newly synthesized LXRα, when activated by its own ligands (oxysterols), then directly binds to an LXR Response Element (LXRE) within the promoter of the ABCA1 gene, potently driving its transcription. nih.govosti.gov This sequential activation demonstrates a cooperative signaling pathway where PPARγ activation leads to a coupled induction of ABCA1. nih.govnih.gov Some evidence also suggests that activated PPARγ may more directly up-regulate ABCA1 expression by binding to a PPRE in the ABCA1 promoter region. researchgate.net

The ABCA1 transporter plays a crucial role in cellular cholesterol homeostasis by mediating the efflux of cholesterol and phospholipids (B1166683) from cells to lipid-poor apolipoproteins, such as apolipoprotein A-I (ApoA-I), which is the first and rate-limiting step in reverse cholesterol transport (RCT). nih.govmdpi.com By enhancing ABCA1 expression, PGA1 can promote the removal of excess cholesterol from cells. nih.govgenscript.com

Detailed Research Findings

Recent studies have provided significant insights into the PGA1-PPARγ-ABCA1 signaling axis, particularly in the context of neurodegenerative disease models.

Activation of the PPARγ/ABCA1 Pathway: Research using high-throughput sequencing has identified that PGA1 can regulate cholesterol metabolism and lipid transport. genscript.comnih.gov Detailed investigations confirmed that PGA1 activates the PPARγ and ABCA1 signaling pathways, which promotes the efflux of cholesterol and subsequently decreases intracellular cholesterol levels. nih.govgenscript.comnih.gov

Indispensable Role of PPARγ: The necessity of PPARγ for the regulation of ABCA1 by PGA1 has been clearly demonstrated. nih.gov Luciferase reporter assays in human HEK293T cells confirmed that PGA1 increases the expression and activation of PPARγ. nih.gov

Confirmation of ABCA1 as a Critical Mediator: The functional importance of ABCA1 in this pathway was validated through knockout studies. In cells lacking ABCA1 (ABCA1 knockout), stimulation with PGA1 failed to induce the expected downstream effects, such as the downregulation of presenilin enhancer protein 2 (PEN-2), a protein involved in the production of β-amyloid (Aβ). nih.gov Furthermore, the PGA1-induced cholesterol efflux and subsequent reduction in Aβ₁-₄₂ levels were abolished in ABCA1 knockout cells, confirming that ABCA1 is a critical mediator of these effects of PGA1. nih.gov

The table below summarizes the key molecular players in the PGA1-stimulated, PPARγ-mediated transcription of ABCA1.

| Molecule | Type | Role in the Pathway | Research Finding Reference |

| Prostaglandin A1 (PGA1) | Endogenous Ligand | Activates PPARγ, initiating the signaling cascade. | scbt.comresearchgate.netnih.gov |

| PPARγ | Nuclear Receptor / Transcription Factor | Binds PGA1, forms a heterodimer with RXR, and upregulates LXRα and/or ABCA1 gene expression. | mdpi.comnih.govnih.gov |

| RXR | Nuclear Receptor / Transcription Factor | Forms an essential heterodimer partner for PPARγ and LXRα. | nih.govahajournals.org |

| LXRα | Nuclear Receptor / Transcription Factor | Expression is induced by activated PPARγ. Directly activates ABCA1 gene transcription. | ahajournals.orgnih.govnih.gov |

| ABCA1 | Transmembrane Protein (Transporter) | Target gene of the pathway. Mediates the efflux of cellular cholesterol to apolipoproteins. | nih.govnih.govmdpi.com |

| Apolipoprotein A-I (ApoA-I) | Protein | Accepts cholesterol from cells via the ABCA1 transporter to form nascent HDL. | nih.govmdpi.com |

These findings collectively underscore a significant molecular mechanism of PGA1 action, whereby it modulates cellular lipid homeostasis through the PPARγ/LXRα/ABCA1 transcriptional axis. This pathway highlights a complex regulatory network that links prostaglandin signaling directly to the genetic control of cholesterol transport. nih.govnih.gov

Cellular Responses to Prostaglandin A1: in Vitro Mechanistic Investigations

Antiproliferative and Cell Cycle Regulatory Effects

Prostaglandin (B15479496) A1 (PGA1), a member of the cyclopentenone prostaglandin family, has demonstrated significant antiproliferative and cell cycle regulatory effects in various cell models. These effects are primarily attributed to its ability to interfere with DNA synthesis and induce cell cycle arrest, particularly at the G1 phase.

Inhibition of DNA Synthesis and Cell Growth

PGA1 has been shown to inhibit DNA synthesis and cell growth in a dose-dependent manner. In human melanoma cell lines, treatment with PGA1 at concentrations ranging from 4 to 16 µg/ml for 48 hours resulted in a concentration-dependent inhibition of DNA synthesis. nih.gov This inhibitory effect on cell proliferation was also observed in freshly generated melanoma cell lines. nih.gov

A synthetic analog of PGA1, 16,16-dimethyl prostaglandin A1 (dmPGA1), has also been reported to inhibit DNA synthesis in Lewis lung carcinoma and B-16 amelanotic melanoma cells. medchemexpress.com In S-49 lymphoma variant cells (cyc-), which lack adenylate cyclase activity, dmPGA1 at a concentration of 50 µM inhibited DNA synthesis by 42%, indicating that this effect is independent of cyclic AMP (cAMP). nasa.govnih.gov The antiproliferative activity of PGA1 is linked to its chemical structure, specifically the α,β-unsaturated ketone ring. nasa.gov

The growth-inhibitory activity of PGA1 extends to human ovarian cancer cells, with an IC50 value of 7.5 µM. caymanchem.comavantorsciences.com

Table 1: Inhibition of DNA Synthesis and Cell Growth by Prostaglandin A1 and its Analogs

| Cell Line | Compound | Concentration | Duration of Treatment | Effect | Reference |

|---|---|---|---|---|---|

| Human Melanoma Cells | PGA1 | 4-16 µg/ml | 48 hours | Concentration-dependent inhibition of DNA synthesis | nih.gov |

| Lewis Lung Carcinoma | dmPGA1 | Not specified | Not specified | Inhibition of DNA synthesis | medchemexpress.com |

| B-16 Amelanotic Melanoma | dmPGA1 | Not specified | Not specified | Inhibition of DNA synthesis | medchemexpress.com |

| S-49 Lymphoma (cyc-) | dmPGA1 | 50 µM | Not specified | 42% inhibition of DNA synthesis | nasa.govnih.gov |

| Human Ovarian Cancer | PGA1 | 7.5 µM (IC50) | Not specified | Growth-inhibitory activity | caymanchem.comavantorsciences.com |

Cell Cycle Arrest (e.g., G1-arrest)

PGA1 and its analogs can induce cell cycle arrest, primarily at the G1/S phase interface. nih.gov In S-49 cyc- lymphoma cells, exposure to 30-50 µM of dmPGA1 for 24 hours resulted in cell cycle arrest in the G1 phase. nasa.govnih.gov This growth arrest was found to be reversible upon removal of the prostaglandin, indicating that the treatment is not toxic to the cells. nasa.govnih.gov

Similarly, in cultured vascular smooth muscle cells, PGA1 was found to inhibit serum-stimulated DNA synthesis and block the cell cycle at the G1/S border. nih.gov The antiproliferative effect of PGA1 and another cyclopentenone prostaglandin, PGJ2, on HTLV-I-immortalized MT-2 cells was also associated with cell cycle arrest at the G1/S interface without causing detectable cellular toxicity. nih.gov

Antiviral Mechanisms of Action

Prostaglandin A1 exhibits a broad spectrum of antiviral activity against both RNA and DNA viruses. scielo.brresearchgate.net Its mechanisms of action are multifaceted, involving the inhibition of viral replication, interference with viral protein synthesis, and alterations in viral glycoprotein (B1211001) glycosylation.

Inhibition of Viral Replication (e.g., HIV, Influenza A, Bovine Viral Diarrhea Virus, Mayaro Virus, HSV-1)

PGA1 has been shown to effectively inhibit the replication of a diverse range of viruses.

Human Immunodeficiency Virus (HIV): PGA1 can dramatically suppress HIV-1 replication during acute infection in CEM-SS cells at non-toxic concentrations. scispace.comjci.org In the T cell line C8166, PGA1 reduced the number of infectious HIV progeny by 1000-fold without cytotoxicity. nih.govmicrobiologyresearch.org The antiviral effect is not directed at early events like virus adsorption, penetration, or reverse transcriptase activity. scispace.comjci.orgnih.govmicrobiologyresearch.org A stable analog, 16,16-dimethyl PGA1, also inhibits HIV-1 replication in acutely infected T cells with an ID50 of 2.5 µg/ml. caymanchem.com PGA1 has also been shown to inhibit HSV-1-induced HIV-1 replication in co-infected cells. nih.gov

Influenza A Virus: PGA1 inhibits the replication of influenza A virus in a dose-dependent manner. nih.gov This inhibition is associated with the induction of heat shock protein 70 (HSP70). nih.govplos.org The antiviral activity of PGA1 against influenza A virus involves the dysregulation of viral protein synthesis. researchgate.net

Bovine Viral Diarrhea Virus (BVDV): PGA1 inhibits the replication of BVDV, a member of the Flaviviridae family, in Madin-Darby bovine kidney (MDBK) cells. elsevier.eselsevier.es A concentration of 5 µg/mL of PGA1 resulted in a 94% inhibition of BVDV replication. elsevier.eselsevier.esresearchgate.net

Mayaro Virus (MAYV): PGA1 demonstrates dose-dependent antiviral activity against Mayaro virus in Vero cells, with 10 µg/ml suppressing virus replication by over 90%. scielo.br It also inhibits MAYV replication in Hep-2 cells, particularly when added during the early stages of viral replication. scielo.brnih.gov Furthermore, PGA1 reduces Mayaro virus replication in Aedes albopictus cells, with a 7.5 µM concentration decreasing virus production by 90%. nih.gov

Herpes Simplex Virus-1 (HSV-1): PGA1 has demonstrated antiviral action against HSV-1 in cell culture models. asm.org A stable analog, 16,16-dimethyl PGA1, inhibits the replication of HSV-1 strains in Vero cells and human foreskin fibroblasts with ID50 values ranging from 3.8 to 7.3 µg/ml. caymanchem.com PGA1 can also block HSV-1 replication by inhibiting the recruitment of p65/RelA to the ICP0 promoter. researchgate.net

Table 2: Inhibition of Viral Replication by Prostaglandin A1

| Virus | Cell Line | PGA1 Concentration | Inhibition Level | Reference |

|---|---|---|---|---|

| HIV-1 | CEM-SS | Non-toxic | Dramatic suppression | scispace.comjci.org |

| HIV-1 | C8166 | Not specified | 1000-fold reduction | nih.govmicrobiologyresearch.org |

| Influenza A | LLC-MK2 | Dose-dependent | Inhibition of replication | nih.gov |

| BVDV | MDBK | 5 µg/mL | 94% inhibition | elsevier.eselsevier.esresearchgate.net |

| Mayaro Virus | Vero | 10 µg/mL | >90% suppression | scielo.br |

| Mayaro Virus | Hep-2 | 2 µg/mL | ~80% inhibition | scielo.br |

| Mayaro Virus | Aedes albopictus | 7.5 µM | 90% decrease | nih.gov |

| HSV-1 | Vero / Human Foreskin Fibroblasts | 3.8-7.3 µg/mL (ID50 of analog) | Inhibition of replication | caymanchem.com |

Interference with Viral Protein Synthesis

A key mechanism of PGA1's antiviral activity is its ability to interfere with the synthesis of viral proteins. asm.org

In Mayaro virus-infected Aedes albopictus cells, PGA1 was shown to inhibit the synthesis of viral-specific proteins. nih.govscielo.br Similarly, in Vero cells infected with Mayaro virus, PGA1 drastically inhibited the synthesis of glycoproteins E1 and E2, while only slightly affecting protein C synthesis. scielo.br While PGA1 treatment inhibited Mayaro virus replication by 95% at 24 hours post-infection in Hep-2 cells, the synthesis of viral structural proteins was only inhibited by 15%. scielo.brnih.gov

In cells infected with Sendai virus, PGA1 selectively blocked viral protein synthesis at a translational level. nih.gov This was evidenced by a reduction in ribosome-bound viral mRNA without affecting primary transcription initially. nih.gov For influenza A virus, PGA1 treatment delayed the kinetics of late viral protein synthesis. nih.gov

In the case of vesicular stomatitis virus (VSV), PGA1 strongly suppressed the synthesis of the viral glycoprotein G. psu.edu However, in some systems, the primary effect of PGA1 appears to be on viral transcription rather than translation. microbiologyresearch.org

Alterations in Viral Glycoprotein Glycosylation

PGA1 can also exert its antiviral effects by altering the glycosylation of viral glycoproteins. mdpi.com In Sendai virus-infected cells, the antiviral action of PGA1 was associated with alterations in the glycosylation of viral proteins. researchgate.net Specifically, while non-glycosylated viral polypeptides were synthesized normally, the viral glycoproteins HN and Fo were not detected in PGA1-treated cells. scielo.br

Similarly, in vesicular stomatitis virus-infected cells, PGA1 caused an alteration in the mobility of the G protein in SDS-polyacrylamide gels, suggesting a modification in the glycosylation process. psu.edu For classical swine fever virus, it has been suggested that an impairment in virus protein glycosylation could be responsible for the antiviral activity of prostaglandins (B1171923). scielo.br

Prevention of Viral Adsorption and Penetration

Prostaglandin A1 (PGA1), a member of the cyclopentenone prostaglandins (cyPGs), has demonstrated antiviral properties that, in some instances, involve interference with the initial stages of viral infection. Research indicates that for certain viruses, such as Human Immunodeficiency Virus type 1 (HIV-1) and avian influenza A virus, cyPGs can prevent the very early phases of infection, including viral adsorption and penetration into target cells. frontiersin.org However, the role of PGA1 in blocking viral entry is not universal across all viruses.

Contrasting evidence suggests that for other viruses, the antiviral action of PGA1 occurs at a later stage. For example, in studies with HIV, PGA1 was found to significantly reduce virus replication even when introduced several hours after the initial infection, indicating that its primary target is not virus adsorption or penetration. nih.gov Similarly, investigations into the effect of PGA1 on rotavirus and avian influenza virus have shown that it does not affect virus adsorption or penetration but rather inhibits replication at a post-entry level. oup.comoup.comnih.gov This suggests that the ability of PGA1 to prevent viral adsorption and penetration is dependent on the specific virus and host cell system involved. frontiersin.org

Inhibition of NF-κB Induction in Viral Infections

A significant mechanism underlying the antiviral activity of Prostaglandin A1 (PGA1) is its potent inhibition of the nuclear factor-κB (NF-κB) signaling pathway. pnas.org NF-κB is a transcription factor that plays a crucial role in the activation of various immunoregulatory and viral genes, and its induction is a common strategy employed by viruses to facilitate their replication. pnas.orgcnr.it

PGA1 has been shown to be a formidable inhibitor of NF-κB activation in human cells during viral infections. pnas.org This inhibitory effect has been observed in the context of several viruses, including HIV-1 and avian influenza virus. nih.govpnas.org The molecular mechanism behind this inhibition involves PGA1 preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. pnas.org By stabilizing IκB-α, PGA1 effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of NF-κB-dependent viral and inflammatory genes. pnas.orgnih.gov This inhibition of NF-κB activation is a key component of the immunosuppressive and antiviral activities of PGA1. pnas.orgcnr.it

The table below summarizes the inhibitory effect of PGA1 on NF-κB activation in different viral infection models.

| Virus | Cell Line | Effect of PGA1 on NF-κB | Reference |

| Human Immunodeficiency Virus type 1 (HIV-1) | Human cells | Potent inhibition of NF-κB activation | pnas.org |

| Avian Influenza A Virus | Infected cells | Prevents virus-induced activation of NF-κB | nih.gov |

| Herpes Simplex Virus-1 (HSV-1) | HEp-2 cells | Inhibits HSV-1-induced IKK and NF-κB activity | nih.gov |

Anti-inflammatory Cellular Responses

Prostaglandin A1 (PGA1) exhibits significant anti-inflammatory effects through various cellular mechanisms. ontosight.airesearchgate.net These actions contribute to the modulation of inflammatory responses and are a key aspect of its biological activity.

Inhibition of Pro-inflammatory Mediator Production

PGA1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory mediators. ontosight.aifrontiersin.org While prostaglandins as a class are complex regulators of inflammation, with some having pro-inflammatory roles, PGA1 is recognized for its anti-inflammatory properties. ihs-headache.org This inhibition of pro-inflammatory mediators is a crucial aspect of its ability to suppress inflammatory responses. ontosight.ai The anti-inflammatory effects of PGA1 are linked to its ability to interfere with signaling pathways that lead to the production of these inflammatory molecules. frontiersin.orgresearchgate.net

Modulation of Neutrophil Function (e.g., lysosomal enzyme release, chemotaxis)

PGA1 has a notable impact on the function of neutrophils, which are key cells in the inflammatory process. nih.govnih.gov Research has demonstrated that PGA1 can inhibit the directed movement of neutrophils, a process known as chemotaxis, towards chemoattractants. nih.govnih.gov This inhibition of neutrophil migration can reduce the accumulation of these inflammatory cells at a site of injury or infection. nih.gov

Furthermore, PGA1 has been found to reduce the release of lysosomal enzymes from neutrophils. nih.gov Specifically, it inhibits the discharge of β-glucuronidase from neutrophils when they are stimulated. nih.gov This effect is observed both during phagocytosis and in the presence of cytochalasin B, which uncouples phagocytosis from enzyme release. nih.gov The modulation of these neutrophil functions underscores the anti-inflammatory potential of PGA1. nih.govnih.gov

The table below details the effects of PGA1 on neutrophil functions.

| Neutrophil Function | Effect of Prostaglandin A1 | Investigated System | Reference |

| Chemotaxis | Inhibition of directed movement towards chemoattractants | Boyden chambers with human polymorphonuclear leucocytes | nih.gov |

| Lysosomal Enzyme Release (β-glucuronidase) | Reduction of enzyme discharge | Guinea-pig neutrophils stimulated with zymosan | nih.gov |

Effects on Cellular Differentiation

Beyond its antiviral and anti-inflammatory roles, Prostaglandin A1 (PGA1) and its derivatives have been shown to influence cellular differentiation processes. nih.gov

Induction of Osteoblastic Differentiation

A chemically synthesized derivative of prostaglandin A1, TEI-6363, has been investigated for its effects on osteoblastic differentiation. nih.gov In studies using the rat osteosarcoma-derived cell line ROS17/2.8, treatment with TEI-6363 was found to induce osteoblastic differentiation. nih.gov This was evidenced by an increase in alkaline phosphatase activity and collagen synthesis, which are markers of osteoblast maturation. nih.gov The induction of differentiation was observed following an arrest of the cell cycle in the G1 phase and an inhibition of cell proliferation. nih.gov

Another novel prostaglandin A1 derivative, TEI-3313, has also been shown to enhance mineralization in human osteoblasts, a key function of differentiated osteoblasts. nih.gov This compound stimulated the synthesis of both collagen and osteocalcin (B1147995), a bone-specific matrix protein. nih.gov These findings suggest that compounds with a prostaglandin A1 structure can promote the differentiation of cells into the osteoblastic lineage, indicating a potential role in bone formation. nih.govnih.gov

The table below summarizes the findings on the induction of osteoblastic differentiation by a PGA1 derivative.

| Compound | Cell Line | Key Findings | Reference |

| TEI-6363 (Prostaglandin A1 derivative) | ROS17/2.8 (rat osteosarcoma) | Increased alkaline phosphatase activity and collagen synthesis, indicating osteoblastic differentiation. | nih.gov |

| TEI-3313 (Prostaglandin A1 derivative) | Human osteoblasts | Enhanced mineralization, collagen synthesis, and osteocalcin accumulation. | nih.gov |

Telomerase Activity Modulation

Prostaglandin A1 (PGA1), a member of the cyclopentenone prostaglandin family, has demonstrated the ability to modulate telomerase activity in cancer cells. nih.gov Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. In most normal somatic cells, telomerase activity is absent or very low, leading to telomere shortening with each cell division, a process associated with cellular aging. researchgate.netahajournals.org Conversely, the majority of cancer cells exhibit high levels of telomerase activity, enabling them to overcome replicative senescence and achieve cellular immortality. nih.govresearchgate.net

In vitro studies on human melanoma cell lines have shown that PGA1 can inhibit telomerase activity. nih.gov Treatment of SK-MEL-28 melanoma cells with PGA1 resulted in a marked inhibition of telomerase activity after 24 hours. nih.gov This inhibition of telomerase activity preceded the inhibition of cell proliferation, which was observed after 48 hours of treatment. nih.gov Further investigations involving three other freshly established melanoma cell lines confirmed that PGA1 treatment led to an early and significant impairment of telomerase activity alongside the inhibition of cell growth. nih.gov

The mechanism by which PGA1 inhibits telomerase activity may involve the modulation of the Myc/Mad/Max network, a group of transcription factors that regulate the expression of the catalytic subunit of telomerase, hTERT. researchgate.net Other prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a PPARγ agonist, have been shown to inhibit telomerase activity by affecting this network. researchgate.net While the direct effect of PGA1 on the Myc/Mad/Max network has not been explicitly detailed, its structural and functional similarities to other prostaglandins suggest a potential common mechanism of action.

These findings suggest that PGA1's antitumor potential may stem from a dual mechanism: direct cytostatic or cytotoxic effects on cancer cells and the inhibition of telomerase activity, thereby compromising the cells' ability to maintain telomere length and proliferate indefinitely. nih.gov

Table 1: Effect of Prostaglandin A1 on Human Melanoma Cells

| Cell Line | Treatment | Duration (hours) | Observation |

| SK-MEL-28 | Prostaglandin A1 | 24 | Marked inhibition of telomerase activity |

| SK-MEL-28 | Prostaglandin A1 | 48 | Concentration-dependent inhibition of DNA synthesis |

| Freshly Generated Melanoma Cell Lines (3) | Prostaglandin A1 | Not specified | Early inhibition of cell growth and marked impairment of telomerase activity |

Induction of Heat Shock Proteins (HSP70)

Prostaglandin A1 has been identified as an inducer of heat shock proteins (HSPs), particularly the 70-kilodalton heat shock protein (HSP70). nih.govpnas.orgportlandpress.com Heat shock proteins are a group of proteins that are synthesized by cells in response to exposure to stressful conditions. Their primary role is to protect cells from damage by assisting in the proper folding of proteins and preventing the formation of protein aggregates.

In human K562 erythroleukemia cells, treatment with PGA1 leads to the increased transcription of the HSP70 and HSP90 genes. pnas.org This induction of heat shock gene transcription is accompanied by the activation of the heat shock transcription factor (HSF), which binds to the heat shock element (HSE) in the promoter region of these genes. pnas.org The activation of HSF by PGA1 was observed within 60 minutes of treatment. pnas.org Interestingly, the activation of HSF by PGA1 requires ongoing protein synthesis, suggesting that the signaling mechanism may involve effects on newly synthesized proteins. pnas.org Pre-treatment of cells with PGA1 has been shown to confer protection against a subsequent heat shock, a phenomenon known as thermotolerance. pnas.org

However, the induction of HSP70 by PGA1 is not a universal response across all cell types. In murine myoblasts, for instance, PGA1 does not induce the expression of HSP70. nih.govportlandpress.com Instead, it increases the synthesis of the constitutive heat shock cognate 70 (hsc70) protein and markedly induces a 32 kDa protein identified as heme oxygenase. nih.govportlandpress.com This induction of heme oxygenase by PGA1 occurs at the transcriptional level and appears to be linked to a decrease in intracellular glutathione (B108866) levels. nih.govportlandpress.com

Studies in invertebrate cells, specifically Aedes albopictus cells, have also demonstrated the ability of PGA1 to induce stress proteins. scielo.br In these cells, PGA1 stimulated the synthesis of several polypeptides, including those with molecular masses corresponding to the HSP70 family (87, 80, and 70 kDa), particularly during the lag phase of cell growth. scielo.br

Table 2: Cellular Responses to Prostaglandin A1 Regarding Heat Shock Proteins

| Cell Type | Prostaglandin A1 Effect | Induced Proteins | Reference |

| Human K562 erythroleukemia cells | Induces transcription of heat shock genes | HSP70, HSP90 | pnas.org |

| Murine myoblasts | Does not induce HSP70 expression | hsc70, Heme oxygenase (p32) | nih.govportlandpress.com |

| Aedes albopictus cells | Induces stress proteins | HSP70 family (87, 80, 70 kDa), other polypeptides | scielo.br |

Cholesterol Efflux Mechanisms and Lipid Transport

Prostaglandin A1 has been shown to play a role in regulating cholesterol metabolism and lipid transport, primarily through its influence on cholesterol efflux mechanisms. nih.govgenscript.com Cholesterol efflux is the process by which excess cholesterol is removed from cells, a critical step in maintaining cellular cholesterol homeostasis and preventing the formation of foam cells, which are a hallmark of atherosclerosis. ahajournals.org

Research has indicated that PGA1 can activate the peroxisome proliferator-activated receptor-gamma (PPARγ) and the ATP-binding cassette subfamily A member 1 (ABCA1) signaling pathways. nih.govgenscript.com The ABCA1 transporter is a key protein involved in the transfer of cellular cholesterol and phospholipids (B1166683) to apolipoprotein A-I (apoA-I), the major protein component of high-density lipoprotein (HDL), to form nascent HDL particles. ahajournals.orgfrontiersin.org

In a study investigating the neuroprotective effects of PGA1 in a mouse model of Alzheimer's disease, it was found that PGA1 promotes the efflux of cholesterol, leading to a decrease in intracellular cholesterol levels. nih.govgenscript.com This effect was dependent on the activation of the PPARγ/ABCA1 pathway. nih.govgenscript.com The activation of PPARγ by its agonists has been shown to increase the gene expression of both liver X receptor alpha (LXRα) and ABCA1, thereby enhancing apoA-I-mediated cholesterol efflux. nih.gov

The mechanism by which PGA1 influences this pathway is thought to be through the activation of PPARγ, which in turn upregulates the expression of ABCA1. nih.govgenscript.com This leads to an increased capacity of the cell to transport cholesterol out of the cell to extracellular acceptors like apoA-I. nih.govgenscript.comahajournals.org By promoting cholesterol efflux, PGA1 can modulate intracellular lipid levels and potentially mitigate the pathological consequences of lipid accumulation in various diseases. nih.govgenscript.comnih.gov

Table 3: Key Molecules in PGA1-Mediated Cholesterol Efflux

| Molecule | Role in Cholesterol Efflux | Effect of PGA1 |

| Prostaglandin A1 (PGA1) | Activator of signaling pathways | Activates the PPARγ/ABCA1 pathway |

| Peroxisome proliferator-activated receptor-gamma (PPARγ) | Transcription factor that regulates genes involved in lipid metabolism | Activated by PGA1 |

| ATP-binding cassette subfamily A member 1 (ABCA1) | Transporter protein that facilitates cholesterol efflux to apoA-I | Upregulated by the PGA1-induced activation of PPARγ |

| Apolipoprotein A-I (apoA-I) | Extracellular acceptor of cholesterol | Receives cholesterol transported by ABCA1 |

Mechanistic Studies of Prostaglandin A1 in Animal Models

Neuroprotective Effects in Ischemic Injury Models

In animal models of focal cerebral ischemia, Prostaglandin (B15479496) A1 has been shown to exert robust neuroprotective effects, mitigating the extent of brain damage and improving functional outcomes. researchgate.netnih.gov These studies highlight its potential as a therapeutic agent for conditions involving ischemic neuronal injury. nih.gov

PGA1 administration has been found to significantly decrease the volume of brain tissue death (infarction) following an ischemic event. nih.gov In a mouse model of transient focal ischemia, intracerebroventricular administration of PGA1 resulted in a substantial reduction in infarct volume. researchgate.netnih.gov Similarly, in rat models of permanent focal ischemia, PGA1 diminished the infarct volume. researchgate.netnih.gov One study found that 33 nmol of PGA1 reduced the infarction volume by approximately 43% in mice subjected to transient ischemia. nih.gov In rats with permanent ischemia, a dose range of 16.5-66 nmol of PGA1 decreased the infarction volume by 18% to 27%. nih.gov

Table 1: Effect of Prostaglandin A1 on Infarct Volume in Rodent Ischemia Models

| Animal Model | Ischemia Type | PGA1 Administration | Infarct Volume Reduction | Reference |

|---|---|---|---|---|

| Mice | Transient Focal Ischemia | Intracerebroventricular (33 nmol) | ~43% | nih.gov |

Beyond reducing the physical area of brain damage, treatment with PGA1 has also been shown to significantly improve motor function following ischemic injury. researchgate.netnih.gov Animal models of focal cerebral ischemia often exhibit motor deficits, and studies report that PGA1 treatment leads to a significant amelioration of this motor dysfunction. researchgate.netnih.gov This suggests that the neuroprotective effects of PGA1 translate into tangible functional recovery. capes.gov.br

PGA1 provides protection against a form of cell death known as apoptosis, particularly when induced by excitotoxins. nih.gov In a rat model, intrastriatal administration of PGA1 attenuated apoptosis in striatal neurons caused by the N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid. nih.gov The compound was shown to reduce internucleosomal DNA fragmentation, a hallmark of apoptosis, and decrease the loss of neuronal markers. nih.gov This protective effect against excitotoxic neuronal death was observed even when PGA1 was administered up to four hours after the excitotoxic insult. nih.gov Further studies in cell culture have shown that PGA1 also protects against rotenone-induced apoptosis. researchgate.netresearchgate.net

Table 2: Protective Effects of Prostaglandin A1 Against Excitotoxin-Induced Injury in Rat Striatum

| Protective Effect | Method of Measurement | Model | Reference |

|---|---|---|---|

| Attenuation of DNA Fragmentation | Analysis of internucleosomal DNA | Quinolinic Acid-injected rat striatum | nih.gov |

| Preservation of Neuronal Markers | Quantitative receptor autoradiography and in situ hybridization | Quinolinic Acid-injected rat striatum | nih.gov |

Modulation of Molecular Pathways in Animal Models

The neuroprotective actions of Prostaglandin A1 are linked to its ability to modulate key intracellular signaling pathways that regulate inflammation and cellular stress responses. researchgate.netnih.gov Its influence on transcription factors and the induction of protective proteins are central to its mechanism of action. nih.govnih.gov

A significant component of PGA1's neuroprotective mechanism involves the modulation of two critical transcription factors: peroxisome proliferator-activated receptor-gamma (PPARγ) and nuclear factor-kappaB (NF-κB). researchgate.netnih.gov Studies have shown that the neuroprotective effect of PGA1 against ischemic injury is associated with blocking the activation of NF-κB and up-regulating the expression of PPARγ. nih.gov

NF-κB is a key mediator of inflammatory processes, and its activation contributes to ischemic neuronal damage. researchgate.netnih.gov PGA1 inhibits NF-κB activation by preventing the degradation of its inhibitory protein, IκB-α, thereby blocking the translocation of NF-κB to the nucleus. nih.govnih.gov This inhibition was demonstrated in rat models of permanent middle cerebral artery occlusion, where PGA1 attenuated the ischemia-induced nuclear translocation of the NF-κB p65 subunit. nih.gov

Concurrently, PGA1 enhances the ischemia-induced expression of PPARγ, a nuclear receptor with anti-inflammatory properties. nih.govnih.gov The importance of this pathway was confirmed in a study where the neuroprotective effects of PGA1 were reduced by a PPARγ antagonist, GW9662. nih.gov These findings suggest that PGA1 exerts its protective effects by shifting the cellular response away from inflammation and toward cytoprotection. nih.gov

Another critical mechanism underlying PGA1's protective effects is the induction of heat shock proteins (HSPs). researchgate.netnih.gov HSPs are cellular proteins that protect cells from damage under stressful conditions. nih.govnih.gov In animal models, PGA1 treatment has been shown to substantially increase the levels of 70- and 72-kDa heat shock proteins (HSP70 and HSP72) in the striatum. nih.gov In rats with focal cerebral ischemia, the neuroprotective effects of PGA1 were associated with an up-regulation of the cytoprotective heat shock proteins HSP70 and GRP78 in the ischemic brain hemisphere. capes.gov.br This induction of HSPs is considered a key element in how PGA1 blunts neuronal apoptosis and protects against ischemic and excitotoxic injury. nih.goveujournal.org

Regulation of Nurr1 Function

Prostaglandin A1 is recognized as an endogenous ligand for the orphan nuclear receptor Nurr1 (Nuclear receptor-related 1 protein), a critical transcription factor for the development and maintenance of midbrain dopaminergic neurons. researchgate.net Mechanistic studies have demonstrated that PGA1 directly interacts with the ligand-binding domain (LBD) of Nurr1, stimulating its transcriptional activity. researchgate.netmdpi.com This interaction is covalent, with PGA1 forming a Michael adduct with a specific cysteine residue (Cys566) within the LBD. researchgate.net This binding induces significant conformational changes in the receptor, including a notable shift in the activation function-2 (AF-2) helix, which is crucial for its function. researchgate.net